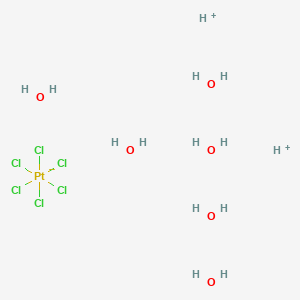
4-Picoline, 2-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Picoline, 2-(ethylthio)- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a strong odor and is commonly used in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-Picoline, 2-(ethylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This ability to form stable complexes makes it useful in various applications such as catalysis and molecular recognition.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Picoline, 2-(ethylthio)-. However, studies have shown that this compound exhibits low toxicity and is not mutagenic or carcinogenic. It has been found to be stable under various conditions and can be stored for long periods without degradation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Picoline, 2-(ethylthio)- in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its stability under various conditions. However, its limitations include its strong odor, which can be unpleasant, and the limited information available on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 4-Picoline, 2-(ethylthio)-. One area of research could focus on the synthesis of new derivatives of this compound with improved properties such as increased binding affinity or enhanced catalytic activity. Another area of research could focus on the development of new applications for this compound in fields such as drug discovery and environmental remediation.
Conclusion
In conclusion, 4-Picoline, 2-(ethylthio)- is a useful compound in scientific research applications. Its ability to form stable complexes with metal ions makes it useful in various fields such as catalysis and molecular recognition. Although there is limited information available on its biochemical and physiological effects, it has been found to exhibit low toxicity and is not mutagenic or carcinogenic. There are several future directions for research on this compound, and further studies could lead to the development of new applications and derivatives with improved properties.
Synthesemethoden
The synthesis of 4-Picoline, 2-(ethylthio)- is achieved by reacting picoline with ethanethiol in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Picoline, 2-(ethylthio)- is widely used in scientific research applications. It is commonly used as a ligand in coordination chemistry and has been found to exhibit strong binding affinity towards transition metal ions such as copper, nickel, and zinc. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and has been found to exhibit excellent catalytic activity in various reactions.
Eigenschaften
CAS-Nummer |
19006-78-1 |
|---|---|
Produktname |
4-Picoline, 2-(ethylthio)- |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
TYZLDJKRYXLTSQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=C1)C |
Kanonische SMILES |
CCSC1=NC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)